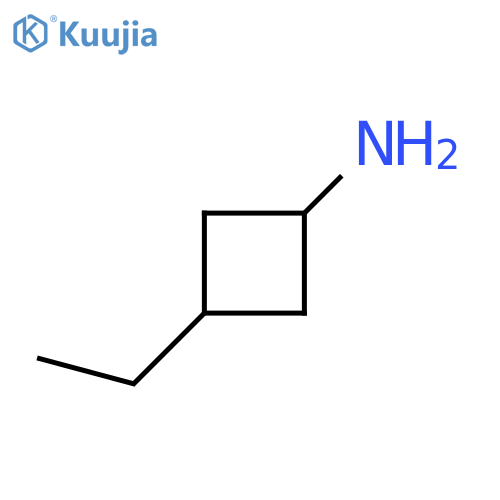Cas no 1335139-17-7 (3-ethylcyclobutan-1-amine)

3-ethylcyclobutan-1-amine structure
商品名:3-ethylcyclobutan-1-amine
3-ethylcyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-ethylcyclobutan-1-amine
-
- インチ: 1S/C6H13N/c1-2-5-3-6(7)4-5/h5-6H,2-4,7H2,1H3
- InChIKey: RDOBCMAOFYDWKB-UHFFFAOYSA-N
- ほほえんだ: NC1CC(CC)C1
計算された属性
- せいみつぶんしりょう: 99.104799419g/mol
- どういたいしつりょう: 99.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 55.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-ethylcyclobutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100401-500MG |
3-ethylcyclobutan-1-amine |
1335139-17-7 | 95% | 500MG |
¥ 2,475.00 | 2023-04-06 | |
| Enamine | EN300-1703843-0.05g |
3-ethylcyclobutan-1-amine, Mixture of diastereomers |
1335139-17-7 | 95% | 0.05g |
$212.0 | 2023-09-20 | |
| Enamine | EN300-1703843-0.25g |
3-ethylcyclobutan-1-amine, Mixture of diastereomers |
1335139-17-7 | 95% | 0.25g |
$452.0 | 2023-09-20 | |
| Enamine | EN300-1703843-5.0g |
3-ethylcyclobutan-1-amine, Mixture of diastereomers |
1335139-17-7 | 95% | 5g |
$2650.0 | 2023-06-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100401-1G |
3-ethylcyclobutan-1-amine |
1335139-17-7 | 95% | 1g |
¥ 3,709.00 | 2023-04-06 | |
| Enamine | EN300-1703843-0.1g |
3-ethylcyclobutan-1-amine, Mixture of diastereomers |
1335139-17-7 | 95% | 0.1g |
$317.0 | 2023-09-20 | |
| Enamine | EN300-1703843-1.0g |
3-ethylcyclobutan-1-amine, Mixture of diastereomers |
1335139-17-7 | 95% | 1g |
$914.0 | 2023-06-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100401-10g |
3-ethylcyclobutan-1-amine |
1335139-17-7 | 95% | 10g |
¥18546.0 | 2024-04-24 | |
| 1PlusChem | 1P0209AG-2.5g |
3-ethylcyclobutan-1-amine |
1335139-17-7 | 95% | 2.5g |
$2276.00 | 2023-12-22 | |
| 1PlusChem | 1P0209AG-100mg |
3-ethylcyclobutan-1-amine |
1335139-17-7 | 95% | 100mg |
$454.00 | 2023-12-22 |
3-ethylcyclobutan-1-amine 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
1335139-17-7 (3-ethylcyclobutan-1-amine) 関連製品
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1335139-17-7)3-ethylcyclobutan-1-amine

清らかである:99%
はかる:1g
価格 ($):1116.0